molecular formula C17H23NO5 B8257442 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid

3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid

Cat. No.: B8257442
M. Wt: 321.4 g/mol
InChI Key: PMHWYHINWVUKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,4-oxazepane ring, which is further substituted with a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid typically involves the following steps:

    Formation of the 1,4-oxazepane ring: This can be achieved through the cyclization of appropriate amino alcohols with dihalides under basic conditions.

    Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the benzoic acid moiety: This step involves the coupling of the 1,4-oxazepane derivative with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides using coupling agents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to remove the tert-butoxycarbonyl group.

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used.

    Amidation: Amines and coupling agents like EDCI and DMAP are used.

Major Products

    Hydrolysis: Free amine derivative.

    Esterification: Ester derivatives.

    Amidation: Amide derivatives.

Scientific Research Applications

3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be used in drug development.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect functional groups during synthetic transformations, which can be removed under specific conditions to reveal the active moiety.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid: Features a benzoic acid moiety and a tert-butoxycarbonyl-protected 1,4-oxazepane ring.

    4-(Tert-butoxycarbonyl)benzoic acid: Lacks the 1,4-oxazepane ring but contains the benzoic acid and tert-butoxycarbonyl groups.

    1,4-Oxazepane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

This compound is unique due to the combination of the benzoic acid moiety, the 1,4-oxazepane ring, and the tert-butoxycarbonyl group. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-8-10-22-9-7-14(18)12-5-4-6-13(11-12)15(19)20/h4-6,11,14H,7-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHWYHINWVUKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCC1C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.